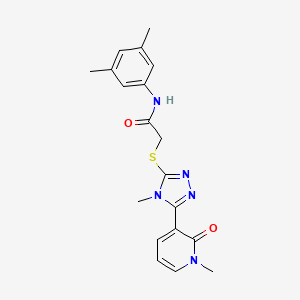![molecular formula C22H19Cl2NOS2 B2718851 N-[(3,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine CAS No. 338421-57-1](/img/structure/B2718851.png)
N-[(3,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine (DCMPSP) is an organic compound that belongs to the class of compounds known as sulfonamides (thioamides). It is a white to off-white crystalline solid with a molecular weight of 360.3 g/mol and a melting point of 120-122°C. DCMPSP is used in scientific research as a synthetic intermediate in the synthesis of other compounds and as a reagent in a variety of biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
Photovoltaic Materials
Research into polythiophene derivatives, such as poly-2,3-bis(4-tert-butylphenyl)-5,8-bis(4-hexylthiophen-2-yl)quinoxaline (PHTQ), has demonstrated their utility in photovoltaic applications when blended with acceptors like PCBM. These materials exhibit photophysical properties conducive to solar energy conversion, achieving efficiencies in specific configurations. The study of these compounds underscores the potential of structurally similar derivatives in enhancing the efficiency and performance of solar cells through the optimization of electronic properties and light absorption capabilities (Güneş et al., 2008).
Environmental Toxicology
The environmental and health impacts of methoxychlor, an organochlorine pesticide, have been extensively studied. Methoxychlor and its metabolites, such as HPTE, exhibit estrogenic, anti-estrogenic, or anti-androgenic activities, influencing endocrine functions in wildlife and humans. These studies highlight the importance of understanding the environmental persistence and biological effects of synthetic chemicals, including their potential to disrupt endocrine systems across species (Uzumcu et al., 2006).
Catalysis and Synthesis
Compounds with imine functionalities are pivotal in catalytic processes, such as the asymmetric hydrogenation of N-aryl imines. Studies in this area reveal the potential of such compounds to facilitate the synthesis of amines with high enantioselectivity, showcasing the role of structural features in determining catalytic outcomes. This research underscores the significance of imine and related compounds in synthetic organic chemistry, offering pathways to enantioselective synthesis and chemical transformations with broad applicability (Mršić et al., 2009).
Materials Science
The development and characterization of novel materials, such as electrochromic poly(amide-imide)s, which contain phenylsulfanyl and methoxyphenyl units, illustrate the utility of these chemical structures in creating advanced materials with specific electronic and optical properties. Such materials find applications in displays, smart windows, and sensors, highlighting the interdisciplinary nature of research involving compounds with dichlorophenyl, methoxy, and imine groups (Hsiao et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(3,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NOS2/c23-21-12-11-17(13-22(21)24)14-26-25-18(15-27-19-7-3-1-4-8-19)16-28-20-9-5-2-6-10-20/h1-13H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGDETYZOJIKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=NOCC2=CC(=C(C=C2)Cl)Cl)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2718770.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2718772.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2718776.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2718779.png)
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2718780.png)
![(E)-4-(Dimethylamino)-N-[(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]but-2-enamide](/img/structure/B2718782.png)
![4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2718784.png)

![Bis[(-)-pinanediolato]diboron](/img/structure/B2718788.png)

![N-(1-cyanocyclobutyl)-4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-N-methylbenzamide](/img/structure/B2718790.png)
![Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B2718791.png)